molecular formula C19H17N3O3S B238476 N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B238476
M. Wt: 367.4 g/mol
InChI Key: KCYYBBVIHVEVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as "Benzothiazole derivative" is a chemical compound with potential therapeutic applications. This compound has been widely studied in recent years due to its unique pharmacological properties and potential benefits in various fields of research.

Mechanism of Action

The exact mechanism of action of Benzothiazole derivative is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the activity of certain proteins involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Benzothiazole derivative has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzothiazole derivative in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit promising anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.

Future Directions

There are several potential future directions for research on Benzothiazole derivative. Some of these include:
1. Further studies on the mechanism of action of this compound, to better understand its therapeutic potential and identify potential targets for drug development.
2. Development of more efficient and cost-effective synthesis methods for Benzothiazole derivative, to facilitate its use in large-scale drug discovery and development.
3. Evaluation of the potential applications of Benzothiazole derivative in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of the potential side effects and toxicity of this compound, to ensure its safety for use in clinical trials and eventual drug development.
Conclusion:
In conclusion, Benzothiazole derivative is a promising chemical compound with potential therapeutic applications in various fields of research. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as its potential neuroprotective effects. While there are still many questions to be answered about the mechanism of action and potential side effects of this compound, it represents a promising avenue for future research and drug development.

Synthesis Methods

The synthesis of Benzothiazole derivative involves a series of chemical reactions, including the condensation of 4-aminobenzoic acid with 2-mercaptobenzothiazole and acetic anhydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Benzothiazole derivative has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit promising anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties.

properties

Product Name

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-11-15-5-3-4-6-16(15)25-17(11)18(24)22-19(26)21-14-9-7-13(8-10-14)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H2,21,22,24,26)

InChI Key

KCYYBBVIHVEVMM-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.